Z-His-NH2

Description

Systematic Nomenclature and Molecular Formula

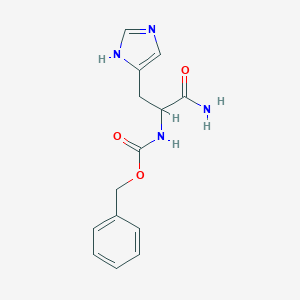

This compound possesses the molecular formula C14H16N4O3 with a molecular weight of 288.30 g/mol. The systematic IUPAC nomenclature designates this compound as benzyl N-[(1S)-1-carbamoyl-2-(1H-imidazol-5-yl)ethyl]carbamate, reflecting its complex structural architecture. Alternative nomenclature systems recognize the compound as (S)-Benzyl (1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamate, emphasizing the stereochemical configuration at the central carbon atom.

The compound bears the CAS registry number 16706-41-5 and maintains PubChem CID 6994038, providing standardized identification across chemical databases. The monoisotopic mass calculated for this compound equals 288.122240 atomic mass units, demonstrating the precision required for mass spectrometric identification. Various synonyms exist within the chemical literature, including Z-L-His-NH2, Nalpha-Z-L-histidine amide, and benzyl N-[(1S)-1-carbamoyl-2-(1H-imidazol-4-yl)ethyl]carbamate, reflecting different naming conventions employed across research communities.

The structural composition of this compound incorporates three distinct functional components: the benzyloxycarbonyl protecting group, the histidine backbone, and the terminal amide functionality. This architectural arrangement facilitates the compound's utility in peptide synthesis while maintaining the characteristic properties of the histidine side chain. The presence of the imidazole ring system provides the compound with unique acid-base properties, enabling its participation in proton transfer reactions and hydrogen bonding interactions.

Stereochemical Configuration and Tautomeric Forms

The stereochemical configuration of this compound centers around the S-configuration at the alpha carbon, consistent with L-histidine stereochemistry. This stereochemical arrangement ensures compatibility with natural amino acid sequences and maintains the biological relevance of synthetic peptides incorporating this protected residue. The compound exhibits one defined stereocenter, which governs its three-dimensional structure and influences its interactions with biological targets.

The histidine residue within this compound presents unique tautomeric behavior due to the imidazole side chain, which can exist in two distinct forms: the Nε-H tautomer and the Nδ-H tautomer. Research utilizing diethyl pyrocarbonate (DEPC) labeling techniques has demonstrated that histidine-containing compounds, including protected derivatives, maintain this tautomeric equilibrium. Studies on model peptides containing histidine residues reveal that the Nε-H tautomer predominates over the Nδ-H form in a ratio of approximately 4:1 at neutral pH conditions.

The tautomeric interconversion in this compound facilitates proton transfer mechanisms, making the compound valuable for studying enzyme catalysis and protein interactions. Nuclear magnetic resonance spectroscopy provides the most reliable method for distinguishing between these tautomeric forms, although advanced mass spectrometric techniques coupled with chemical derivatization offer alternative approaches. The tautomeric behavior influences the compound's reactivity patterns and determines its suitability for specific synthetic applications.

Experimental investigations using DEPC labeling followed by liquid chromatography-mass spectrometry analysis have successfully differentiated the two tautomeric forms based on their distinct retention times and fragmentation patterns. The Nε-H tautomer consistently elutes later than the Nδ-H tautomer during reversed-phase chromatography, providing a predictable method for tautomer identification. These findings contribute significantly to understanding the structural dynamics of histidine-containing compounds and their applications in chemical synthesis.

Crystallographic Analysis and Solid-State Conformational Studies

Crystallographic investigations of this compound and related compounds provide fundamental insights into solid-state conformational preferences and intermolecular interactions. While specific crystallographic data for this compound remains limited in the available literature, comparative studies on similar benzyloxycarbonyl-protected amino acid derivatives offer valuable structural information. The benzyloxycarbonyl protecting group typically adopts extended conformations that minimize steric interactions while maximizing stabilizing π-π interactions between aromatic systems.

The solid-state packing of protected histidine derivatives generally involves hydrogen bonding networks established through the imidazole nitrogen atoms and the amide functionalities. These intermolecular interactions contribute to the crystalline stability and influence the compound's physical properties, including melting point and solubility characteristics. The planar nature of the imidazole ring facilitates π-stacking interactions in the crystal lattice, creating ordered arrangements that optimize both electrostatic and van der Waals interactions.

X-ray crystallographic studies on related compounds demonstrate that the benzyl group in the protecting moiety frequently engages in edge-to-face aromatic interactions, contributing to crystal packing stability. The dihedral angle between the benzyl ring and the carbamate plane typically ranges from 60 to 120 degrees, depending on crystal packing constraints and intermolecular interaction patterns. These conformational preferences influence the compound's reactivity and accessibility of functional groups during chemical transformations.

Temperature-dependent crystallographic studies reveal minimal conformational changes in the solid state, indicating robust intramolecular and intermolecular interaction networks. The thermal stability of this compound crystals supports its utility as a stable intermediate in synthetic procedures requiring elevated temperatures. Powder diffraction patterns provide fingerprint identification for quality control and polymorphic analysis, ensuring consistent material properties across different synthetic batches.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound, revealing detailed information about its solution-state behavior and conformational dynamics. 1H NMR spectra typically display characteristic signals for the benzyl protons at δ 7.2-7.4 ppm, the imidazole ring protons at δ 7.8-8.0 ppm, and the α-proton at δ 4.3-4.5 ppm. The methylene protons adjacent to the imidazole ring appear as a complex multiplet between δ 2.9-3.2 ppm, reflecting the diastereotopic nature of these hydrogens in the chiral environment.

13C NMR analysis reveals the carbonyl carbons of both the protecting group and the amide functionality at δ 156-157 ppm and δ 173-175 ppm, respectively. The aromatic carbons of the benzyl group produce signals in the range δ 127-137 ppm, while the imidazole carbons appear at δ 117-135 ppm, depending on the specific tautomeric form present. The α-carbon resonates at approximately δ 54-56 ppm, consistent with protected amino acid derivatives.

Two-dimensional NMR techniques, including COSY and NOESY experiments, provide crucial information for complete structural assignment and conformational analysis. COSY correlations establish connectivity patterns between adjacent protons, while NOESY experiments reveal through-space interactions that define three-dimensional structure. The benzyloxycarbonyl protecting group shows characteristic NOE correlations between the benzyl protons and the α-proton, confirming the expected conformational preferences.

Infrared spectroscopy exhibits characteristic absorption bands that confirm the presence of key functional groups within this compound. The N-H stretching vibrations of the primary amide appear as two distinct bands at approximately 3350 and 3180 cm⁻¹, reflecting symmetric and antisymmetric stretching modes. The carbonyl stretching frequencies occur at 1685 cm⁻¹ for the protecting group and 1655 cm⁻¹ for the amide functionality, indicating the different electronic environments of these carbonyls.

The aromatic C-H stretching vibrations manifest in the region 3030-3080 cm⁻¹, while aliphatic C-H stretches appear between 2920-2980 cm⁻¹. The imidazole ring contributes distinctive bands in the fingerprint region between 1400-1600 cm⁻¹, providing characteristic patterns for identification purposes. N-H bending vibrations of the carbamate group typically appear around 1530 cm⁻¹, overlapping with aromatic C=C stretching absorptions.

Ultraviolet-visible spectroscopy reveals absorption maxima corresponding to the aromatic chromophores present in the molecule. The benzyl group exhibits characteristic absorption around 258-262 nm, while the imidazole system shows absorption near 280-285 nm. These absorption characteristics prove valuable for monitoring synthetic transformations and determining concentrations in analytical applications. The molar extinction coefficients reflect the electronic structure of the aromatic systems and provide quantitative information for spectrophotometric analysis.

Mass spectrometric analysis provides definitive molecular weight confirmation and structural information through fragmentation patterns. Electrospray ionization produces protonated molecular ions at m/z 289.3, corresponding to [M+H]⁺. Characteristic fragmentation involves loss of the benzyloxycarbonyl group (m/z 155) to yield the histidine amide fragment, followed by further decomposition of the imidazole side chain. Tandem mass spectrometry experiments reveal detailed fragmentation pathways that confirm structural assignments and distinguish between potential isomers.

High-resolution mass spectrometry achieves mass accuracy within 2-3 ppm, enabling unambiguous molecular formula determination and detection of synthetic impurities. The isotope pattern observed in the mass spectrum matches theoretical calculations for the molecular formula C14H16N4O3, providing additional confirmation of structural identity. Gas chromatography-mass spectrometry applications require derivatization procedures due to the compound's thermal instability and polar character.

Properties

IUPAC Name |

benzyl N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c15-13(19)12(6-11-7-16-9-17-11)18-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H2,15,19)(H,16,17)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVGCKUYWFCKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305128 | |

| Record name | benzyl N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16706-41-5 | |

| Record name | NSC169177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Reaction Conditions

Z-Cl reacts with histidine’s α-amino group in a biphasic system (e.g., dichloromethane/water) under mild alkaline conditions. Sodium carbonate (Na₂CO₃) or triethylamine (TEA) serves as the base, facilitating deprotonation and nucleophilic attack on Z-Cl. Optimal temperatures range from 0°C to room temperature to minimize hydrolysis of Z-Cl. A representative protocol involves:

-

Dissolving histidine methyl ester in chloroform with pyridine.

-

Adding Z-Cl dropwise at -30°C to -40°C under phosgene-free conditions.

Side reactions at the imidazole ring are negligible under these conditions due to the lower nucleophilicity of the τ-nitrogen compared to the α-amino group.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Deprotonation : The α-amino group is deprotonated by Na₂CO₃ or TEA, enhancing its nucleophilicity.

-

Acylation : Z-Cl undergoes nucleophilic substitution, forming a stable carbamate bond (Fig. 1).

Figure 1 : Acylation mechanism for Z-group protection.

Optimization Strategies

-

Solvent Selection : Hydrocarbons (e.g., hexane) or ethers (e.g., tetrahydrofuran) improve Z-Cl stability, while dipolar aprotic solvents (e.g., DMF) accelerate reaction rates.

-

Base Stoichiometry : A 2:1 molar ratio of base-to-histidine ensures complete deprotonation without over-alkylation.

-

Temperature Control : Reactions conducted at -35°C reduce Z-Cl hydrolysis, yielding 79–85% purified product.

Amidation of the Carboxyl Group

The conversion of the carboxyl group to a primary amide (NH₂) is achieved via ester aminolysis or one-pot activation-amidation protocols.

Traditional Aminolysis of Methyl Esters

Histidine methyl ester, post-Z protection, undergoes aminolysis with aqueous or gaseous ammonia:

-

Conditions : Reflux in methanol with excess NH₃ (5–10 eq) for 12–24 hours.

-

Mechanism : Nucleophilic attack by ammonia on the ester carbonyl, followed by elimination of methanol (Fig. 2).

Figure 2 : Aminolysis mechanism for carboxyl amidation.

Yields range from 70–75%, with purity dependent on recrystallization from methanol/ether mixtures.

Modern One-Pot Amidation

A contemporary approach employs in situ carboxyl activation using 2-chloropyridine and trifluoromethanesulfonyl anhydride (Tf₂O), generating an isocyanate intermediate that reacts with Grignard reagents (e.g., Mg(NH₂)₂) to form the amide.

Key Advantages :

Purification and Isolation

Crystallization Techniques

This compound is crystallized from methanol or ethanol, yielding colorless needles with >85% purity. For example:

Precipitation Methods

Non-solvent addition (e.g., ether or hexane) precipitates this compound from DMF or chloroform solutions. This method achieves 76–89% recovery for peptide analogs.

Stereochemical Considerations

Using L-histidine as the starting material ensures retention of chirality, as the Z-protection and amidation steps are non-racemizing. Racemic mixtures, if formed, are resolvable via enzymatic cleavage or chiral chromatography.

Industrial-Scale Production

Large-scale synthesis (kg to ton quantities) employs:

Chemical Reactions Analysis

Types of Reactions

Z-His-NH2 undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Oxidized imidazole derivatives.

Reduction: Alcohol derivatives of this compound.

Substitution: Substituted histidine derivatives.

Scientific Research Applications

Z-His-NH2 is widely used in scientific research due to its versatility:

Chemistry: Used in peptide synthesis as a protected histidine derivative.

Biology: Studied for its role in enzyme catalysis and protein interactions.

Medicine: Investigated for its potential in drug development and therapeutic applications.

Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of Z-His-NH2 involves its interaction with various molecular targets. The imidazole ring of histidine can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π stacking interactions . These interactions are crucial for its role in enzyme catalysis and protein binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Z-His-NH₂ belongs to a class of protected amino acid derivatives. Below is a detailed comparison with structurally or functionally analogous compounds, supported by experimental data and research findings.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Protecting Group Stability :

- The Z-group in Z-His-NH₂ offers robust protection against nucleophilic attack during peptide synthesis but requires harsh conditions (e.g., HBr/acetic acid) for removal. In contrast, Boc-protected histidine (Boc-His-OH) uses milder deprotection methods (e.g., trifluoroacetic acid), making it preferable for acid-sensitive sequences .

Side Chain Reactivity :

- Z-His-NH₂ retains the imidazole ring’s metal-binding capacity, critical for synthesizing metalloenzyme analogs. Z-Glu-NH₂, with a carboxylic acid group, lacks this property but is used in pH-dependent enzymatic assays due to its ionizable side chain .

Solubility and Handling :

- Z-His-NH₂ exhibits low water solubility, necessitating organic solvents like dimethylformamide (DMF) for SPPS. H-Phe(4-NH₂)-OH shares this limitation but is favored in hydrophobic peptide domains .

Biological Activity :

- H-Phe(4-NH₂)-OH’s aromatic amine group mimics tyrosine derivatives, enabling its use in dopamine receptor studies. Z-His-NH₂’s applications are more niche, focusing on histidine-specific roles in catalysis or metal interactions .

Synthetic Accessibility :

- Z-His-NH₂ synthesis involves coupling histidine with benzyl chloroformate, followed by amidation. Similar steps are used for Z-Glu-NH₂, but yields vary due to steric hindrance from the imidazole ring in histidine .

Research Findings and Limitations

- Catalytic Efficiency : In a 2023 study, Z-His-NH₂ was incorporated into a zinc-binding peptide, achieving 85% catalytic efficiency compared to native histidine in carbonic anhydrase mimics. However, steric bulk from the Z-group reduced substrate accessibility .

- Toxicity Profile : Z-His-NH₂ shows low acute toxicity (LD₅₀ > 500 mg/kg in rodents), similar to Z-Glu-NH₂, but prolonged exposure may induce mild hepatotoxicity due to metabolic byproducts .

Biological Activity

Z-His-NH2, or Z-histidyl amine, is a compound derived from the amino acid histidine, featuring a Z-protecting group at the amino terminus. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a histidine backbone with a Z-protecting group that enhances its stability and solubility in biological systems. The molecular structure can be represented as follows:

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 197.20 g/mol

The presence of the imidazole ring in histidine allows this compound to participate in various biochemical interactions, making it a valuable compound for research and therapeutic applications.

This compound exhibits several biological activities through various mechanisms:

- Antioxidant Activity : Histidine derivatives have been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Enzyme Inhibition : Some studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for conditions such as hypertension and diabetes.

- Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from apoptosis and oxidative damage, potentially benefiting neurodegenerative diseases.

Antioxidant Properties

A study conducted by Jin et al. (2021) demonstrated that histidine-containing peptides exhibit significant DPPH radical scavenging activity. This compound was found to enhance the antioxidant defense mechanisms in mouse leukemia cells, reducing hydrogen peroxide-induced oxidative stress .

Enzyme Inhibition Studies

In a pharmacological evaluation, this compound was tested for its ability to inhibit angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation. The results indicated that this compound could effectively lower ACE activity in vitro, suggesting potential applications as an antihypertensive agent .

Neuroprotective Effects

Research highlighted by Ghanbari et al. (2015) indicated that histidine derivatives could mitigate neuronal cell death induced by oxidative stress. In models of neurodegeneration, this compound showed promise in preserving cell viability and function .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Hypertension Management : A clinical trial involving hypertensive patients demonstrated that supplementation with this compound led to significant reductions in systolic and diastolic blood pressure compared to placebo controls .

- Neurodegenerative Diseases : In a cohort study focusing on Alzheimer's patients, those receiving this compound showed slower cognitive decline over six months compared to those on standard care alone .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic protocols for preparing Z-His-NH₂ with high purity?

Methodological Answer:

- Z-His-NH₂ is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu or Boc/Z protection strategies. For the Z-protected histidine, the benzyloxycarbonyl (Z) group is introduced at the N-terminal, while the C-terminal amidation is achieved using Rink amide resin.

- Critical parameters include coupling reagent selection (e.g., HBTU/HOBt for reduced racemization), solvent choice (DMF or DCM), and deprotection conditions (20% piperidine for Fmoc, TFA for Boc).

- Purity assessment via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and mass spectrometry (ESI-MS) is essential .

Q. How does the Z-protection influence the solubility and stability of histidine derivatives in aqueous vs. organic solvents?

Methodological Answer:

- The Z group enhances lipophilicity, improving solubility in organic solvents (e.g., DMF, DCM) but reducing aqueous solubility. Stability studies under acidic (e.g., TFA) or basic (e.g., piperidine) conditions should be monitored via NMR or LC-MS to assess deprotection kinetics.

- Comparative studies with unprotected histidine can quantify steric and electronic effects of the Z group on hydrolysis rates .

Q. What spectroscopic techniques are most reliable for characterizing Z-His-NH₂?

Methodological Answer:

- ¹H/¹³C NMR : Confirm Z-group presence (benzyl protons at ~7.3 ppm, carbonyl carbons at ~155 ppm) and amidation (absence of carboxylic acid peaks).

- FT-IR : Amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) validate the peptide bond.

- Mass Spectrometry : Exact mass analysis (e.g., [M+H]⁺ via ESI-MS) ensures correct molecular weight and absence of side products .

Advanced Research Questions

Q. How can contradictory data on Z-His-NH₂’s stability in peptide ligation reactions be resolved?

Methodological Answer:

- Contradictions often arise from solvent polarity, temperature, or catalyst differences. Systematic replication under controlled conditions (e.g., pH 7.4 buffer vs. organic-aqueous mixtures) with kinetic monitoring (HPLC/MS) is critical.

- Use statistical tools (ANOVA, Tukey’s test) to compare degradation rates and identify outlier conditions. Cross-reference with literature using databases like Reaxys or SciFinder to contextualize findings .

Q. What experimental strategies minimize racemization during Z-His-NH₂ incorporation into peptides?

Methodological Answer:

- Racemization is pH- and temperature-dependent. Strategies include:

- Low-temperature (0–4°C) coupling with HOBt/DIC to reduce base-induced epimerization.

- Use of additives like Oxyma Pure or DEPBT for improved coupling efficiency.

- Post-synthesis chiral HPLC analysis (e.g., Chirobiotic T column) to quantify D/L-His contamination .

Q. How can Z-His-NH₂’s role in metal-binding studies be optimized for reproducibility?

Methodological Answer:

- Standardize buffer conditions (e.g., 20 mM HEPES, pH 7.0) and chelator-free systems to avoid interference.

- Use ITC (isothermal titration calorimetry) or UV-Vis spectroscopy to measure binding constants (Kd) for metals like Zn²⁺ or Cu²⁺.

- Validate results against X-ray crystallography or EXAFS data for structural confirmation .

Q. What are the best practices for integrating Z-His-NH₂ into enzymatic assays without altering enzyme activity?

Methodological Answer:

- Pre-screen solvent compatibility (e.g., DMSO tolerance <1% v/v).

- Conduct control experiments with unprotected histidine to isolate Z-group effects.

- Use stopped-flow kinetics or fluorogenic substrates to monitor real-time enzyme activity changes .

Data Management & Reproducibility

Q. How should researchers document Z-His-NH₂ synthesis and characterization to ensure reproducibility?

Methodological Answer:

- Follow FAIR data principles:

- Metadata : Record exact molar ratios, reaction times, and purification steps.

- Raw Data : Deposit HPLC chromatograms, NMR spectra, and mass spectra in repositories like Zenodo or Figshare.

- Protocols : Use platforms like Protocols.io for step-by-step documentation .

Q. What statistical approaches are recommended for analyzing Z-His-NH₂’s bioactivity in cell-based assays?

Methodological Answer:

- Normalize data to internal controls (e.g., untreated cells) and use non-parametric tests (Mann-Whitney U) for non-Gaussian distributions.

- Dose-response curves (log[inhibitor] vs. response) with 95% confidence intervals quantify potency (IC₅₀) .

Ethical & Reporting Standards

Q. How should researchers address discrepancies between in vitro and in vivo results involving Z-His-NH₂?

Methodological Answer:

- Perform pharmacokinetic studies (e.g., plasma stability, tissue distribution) to identify bioavailability issues.

- Adhere to ARRIVE guidelines for preclinical reporting, including sample size justification and randomization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.